molecular formula C8H9NOS B8266515 Thiocarbamic Acid, Benzyl Ester

Thiocarbamic Acid, Benzyl Ester

Cat. No. B8266515
M. Wt: 167.23 g/mol
InChI Key: JPWQSSQOIDBJBI-UHFFFAOYSA-N
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Description

Thiocarbamic Acid, Benzyl Ester is a useful research compound. Its molecular formula is C8H9NOS and its molecular weight is 167.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiocarbamic Acid, Benzyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiocarbamic Acid, Benzyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

O-benzyl carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWQSSQOIDBJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-benzyl carbamothioate

Synthesis routes and methods

Procedure details

To a stirred solution of 1,1′-thiocarbonyldiimidazole (0.01 mol), in THF is added sodium benzyloxide (0.01 mol), and the mixture is stirred for from 1 minute to about 24 hours. To the mixture is added ammonia gas, and the mixture is stirred at atmospheric pressure or shaken at from atmospheric pressure to about 75 psi. Reaction progress may be followed by TLC or HPLC. (Alternatively, the imidazolyl leaving groups may be first activated (sequentially) by sulfonylation on nitrogen by pretreatment before each displacement with a suitable sulfonylating reagent such as trifluoromethanesulfonyl chloride or para-toluenesulfonyl chloride. This allows displacement of imidazolyl under less rigorous reaction conditions.) When a sufficient amount of desired product is formed, the mixture is partitioned between ethyl acetate and water, or optionally the mixture is first rotary evaporated, and the residue is so partitioned. The organic layer is washed with brine, dried over sodium sulfate, and rotary evaporated to give thiocarbamic acid, benzyl ester, which may be purified, if needed or desired, by chromatography on silica gel or crystallization.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Name
sodium benzyloxide
Quantity
0.01 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
imidazolyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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